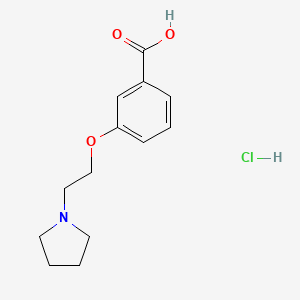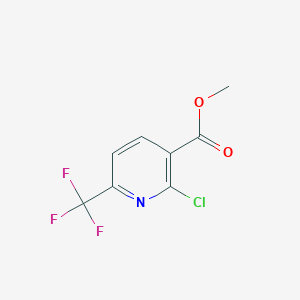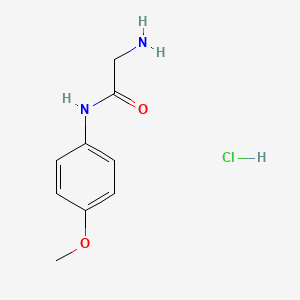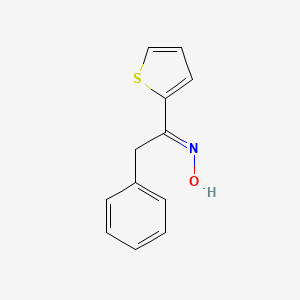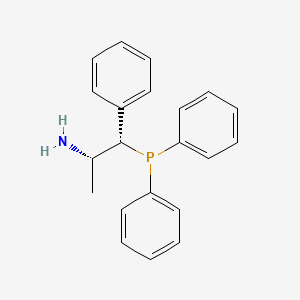
3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine-2-thiol
Übersicht
Beschreibung
3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine-2-thiol, or 3-F-5-TFMP, is an organosulfur compound that has been used in a variety of scientific research applications, including medicinal chemistry, analytical chemistry, and biochemistry. It is a relatively new compound, having only been synthesized in the last few decades. 3-F-5-TFMP is a valuable tool for scientists due to its unique properties, such as its versatility, stability, and reactivity.
Wissenschaftliche Forschungsanwendungen
3-F-5-TFMP has been used in a variety of scientific research applications, including medicinal chemistry, analytical chemistry, and biochemistry. In medicinal chemistry, it has been used as a model compound for the synthesis of novel thiol-containing molecules with potential therapeutic applications. In analytical chemistry, it has been used as a reagent for the detection of thiols in biological samples. In biochemistry, it has been used as a model compound for the study of the biochemical and physiological effects of thiols.
Wirkmechanismus
The mechanism of action of 3-F-5-TFMP is not well understood. However, it is believed that the thiol group of 3-F-5-TFMP is responsible for its biochemical and physiological effects. Thiols are known to be involved in a variety of biochemical processes, including redox reactions, protein folding, and enzyme catalysis. It is believed that 3-F-5-TFMP may be involved in these processes as well.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-F-5-TFMP are not well understood. However, it is believed that the thiol group of 3-F-5-TFMP is responsible for its biochemical and physiological effects. Thiols are known to be involved in a variety of biochemical processes, including redox reactions, protein folding, and enzyme catalysis. It is believed that 3-F-5-TFMP may be involved in these processes as well. In addition, 3-F-5-TFMP has been found to have antimicrobial and antioxidant properties, suggesting that it may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
3-F-5-TFMP is a relatively new compound and as such, there is limited information available regarding its use in lab experiments. However, it has been found to be a versatile and stable compound, making it a useful tool for scientists. Its reactivity makes it suitable for a variety of reactions, and its stability makes it suitable for long-term storage. However, the lack of information available regarding its use in lab experiments means that it is important for scientists to be aware of the potential risks and limitations associated with its use.
Zukünftige Richtungen
Given the potential applications of 3-F-5-TFMP, there are a number of potential future directions for research. These include further exploration of its biochemical and physiological effects, development of novel thiol-containing molecules with potential therapeutic applications, and investigation of its use in analytical chemistry. In addition, further research into its mechanism of action and its potential therapeutic applications is warranted. Finally, further research into the synthesis of 3-F-5-TFMP and the optimization of its reactivity and stability is also of great interest.
Eigenschaften
IUPAC Name |
3-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NS/c13-9-3-1-2-7(4-9)10-5-8(12(14,15)16)6-17-11(10)18/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACNRPWFEYLHJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=CNC2=S)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine-2-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




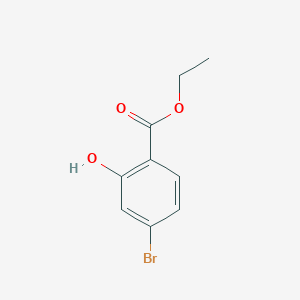

![tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1391450.png)
![1H-Pyrrolo[2,3-b]pyridine-3-sulfonic acid (4-fluoro-phenyl)-amide](/img/structure/B1391451.png)
